molecular formula C9H22N2 B3058646 [2-(Diethylamino)ethyl](propyl)amine CAS No. 90723-12-9

[2-(Diethylamino)ethyl](propyl)amine

Cat. No.: B3058646
CAS No.: 90723-12-9
M. Wt: 158.28 g/mol
InChI Key: WIJFXKFYVBYDTA-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethylamine: is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a diethylamino group attached to an ethyl chain, which is further connected to a propyl group. It is a tertiary amine, meaning it has three organic substituents attached to the nitrogen atom.

Mechanism of Action

Target of Action

Similar compounds, such as tertiary amine methacrylates, are frequently used in the synthesis of stimuli-responsive and biocompatible materials .

Mode of Action

It is known that tertiary amines can form a cyclic intermediate, which increases their relative activity . This suggests that 2-(Diethylamino)ethylamine might interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that polymers containing quaternary ammonium groups can interact with negatively charged bacterial walls, disrupting their membranes and causing bacterial death . This suggests that 2-(Diethylamino)ethylamine might affect similar biochemical pathways.

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could influence its bioavailability.

Result of Action

It is known that copolymers synthesized from similar compounds exert good antibacterial activity against tested bacteria . This suggests that 2-(Diethylamino)ethylamine might have similar effects.

Action Environment

It is known that the compound is stable under normal conditions , suggesting that it might maintain its efficacy and stability under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)ethylamine can be achieved through several methods. One common approach involves the alkylation of diethylamine with 2-chloroethylpropylamine under basic conditions. The reaction typically proceeds as follows: \ \text{Diethylamine} + \text{2-Chloroethylpropylamine} \rightarrow \text{[2-(Diethylamino)ethylamine} + \text{HCl} ]

Industrial Production Methods: Industrial production of 2-(Diethylamino)ethylamine often involves large-scale alkylation reactions using similar reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Diethylamino)ethylamine can undergo oxidation reactions, typically forming N-oxides.

    Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products:

    Oxidation: N-oxides

    Reduction: Secondary or primary amines

    Substitution: Various substituted amines depending on the nucleophile used

Scientific Research Applications

Chemistry: 2-(Diethylamino)ethylamine is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of polymers and resins.

Biology: In biological research, this compound is used to study the effects of amines on cellular processes. It can act as a model compound for understanding the behavior of amines in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific receptors or enzymes. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, 2-(Diethylamino)ethylamine is used in the production of surfactants, emulsifiers, and corrosion inhibitors. It is also a key component in the manufacture of certain dyes and pigments.

Comparison with Similar Compounds

    Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen atom.

    Propylamine: An amine with a single propyl group attached to the nitrogen atom.

    N,N-Diisopropylethylamine: A tertiary amine with two isopropyl groups and one ethyl group attached to the nitrogen atom.

Uniqueness: 2-(Diethylamino)ethylamine is unique due to its specific combination of diethylamino and propyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research and industrial processes highlight its importance.

Properties

IUPAC Name

N',N'-diethyl-N-propylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-4-7-10-8-9-11(5-2)6-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJFXKFYVBYDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304409
Record name NSC165641
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90723-12-9
Record name N1,N1-Diethyl-N2-propyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90723-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 165641
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090723129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC165641
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC165641
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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